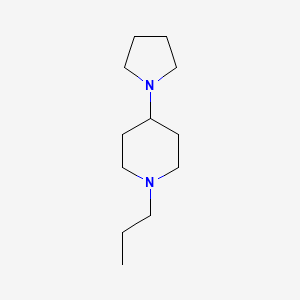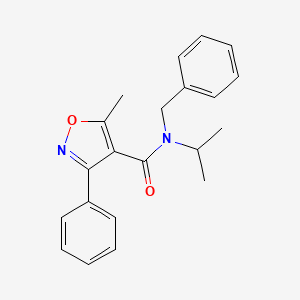![molecular formula C20H19N3O3 B5690586 N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]chromane-3-carboxamide](/img/structure/B5690586.png)
N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]chromane-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]chromane-3-carboxamide, also known as Xanomeline, is a novel compound that has been studied for its potential therapeutic applications in various diseases. It belongs to the class of muscarinic agonists and has shown promising results in preclinical studies.
作用机制
N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]chromane-3-carboxamide acts as a muscarinic agonist, specifically targeting the M1 and M4 subtypes of muscarinic receptors. It enhances the release of acetylcholine in the brain, leading to increased cholinergic neurotransmission. This, in turn, leads to improved cognitive function and memory, as well as a reduction in psychotic symptoms.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It enhances the release of acetylcholine in the brain, leading to increased cholinergic neurotransmission. This, in turn, leads to improved cognitive function and memory, as well as a reduction in psychotic symptoms. This compound has also been found to reduce food intake and body weight in animal models of obesity.
实验室实验的优点和局限性
One of the advantages of N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]chromane-3-carboxamide is its specificity for the M1 and M4 subtypes of muscarinic receptors, which allows for targeted therapeutic applications. However, this compound has a short half-life and is rapidly metabolized, which can limit its effectiveness. Additionally, this compound has shown to have adverse effects on the cardiovascular system, which can limit its use in certain patient populations.
未来方向
There are several potential future directions for N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]chromane-3-carboxamide research. One potential direction is the development of more potent and selective muscarinic agonists that have longer half-lives and fewer adverse effects. Another potential direction is the investigation of this compound's effects on other diseases, such as Parkinson's disease and depression. Additionally, further research is needed to determine the optimal dosing and administration of this compound for therapeutic use.
合成方法
The synthesis of N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]chromane-3-carboxamide involves the reaction of 3-bromo-4-chloro-1H-pyrrole with 5-phenyl-1,3,4-oxadiazole-2-carboxylic acid, followed by the reduction of the resulting acid to the corresponding alcohol. The alcohol is then converted to the corresponding chloride, which is reacted with N-methyl-N-(2-pyridyl)ethylamine to yield this compound.
科学研究应用
N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]chromane-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, schizophrenia, and obesity. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In schizophrenia, this compound has been found to reduce positive symptoms, negative symptoms, and cognitive impairment. In obesity, this compound has been shown to reduce food intake and body weight in animal models.
属性
IUPAC Name |
N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-3,4-dihydro-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-23(12-18-21-22-19(26-18)14-7-3-2-4-8-14)20(24)16-11-15-9-5-6-10-17(15)25-13-16/h2-10,16H,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWOXMSBUQJKBJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NN=C(O1)C2=CC=CC=C2)C(=O)C3CC4=CC=CC=C4OC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{5-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}-N-isopropylpropanamide](/img/structure/B5690509.png)
![2-allyl-9-[6-(1-hydroxyethyl)-2-pyridinyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5690515.png)

![9-[4-(4-methoxyphenyl)butanoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5690528.png)
![4-chloro-N-{2-[(5-methyl-1,3,4-oxadiazol-2-yl)amino]ethyl}benzenesulfonamide](/img/structure/B5690532.png)
![N-(4-ethylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5690543.png)

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B5690568.png)

![1-(2-furylmethyl)-4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B5690584.png)
![(1S*,5R*)-3-(2-pyrazinylcarbonyl)-6-(tetrahydro-2H-pyran-4-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5690593.png)
![methyl 4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5690598.png)
